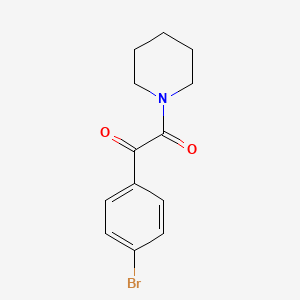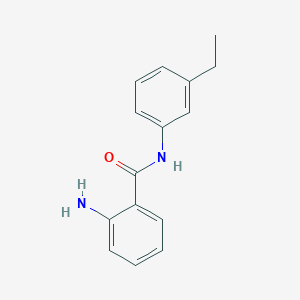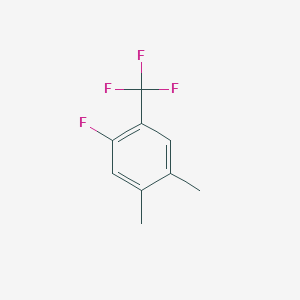
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of a suitable precursor, such as 4,5-dimethyl-2-trifluoromethylbenzene, using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like Selectfluor and NFSI are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent electrophile or nucleophile in various reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparación Con Compuestos Similares
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Another fluorinated aromatic compound used in electrophilic fluorination reactions.
1-Fluoro-2-(trifluoromethylsulfonyl)benzene: A fluorinated compound with applications in organic synthesis and catalysis.
Uniqueness: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is unique due to the specific arrangement of its fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex aromatic compounds and in applications requiring precise control over reactivity and selectivity .
Propiedades
Número CAS |
116850-35-2 |
|---|---|
Fórmula molecular |
C9H8F4 |
Peso molecular |
192.15 g/mol |
Nombre IUPAC |
1-fluoro-4,5-dimethyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)8(10)4-6(5)2/h3-4H,1-2H3 |
Clave InChI |
QSUFRONFAAERTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


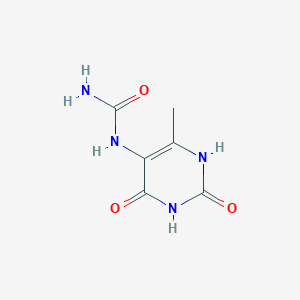
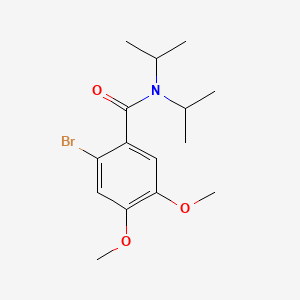
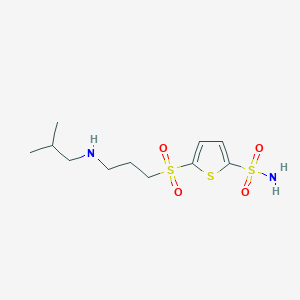
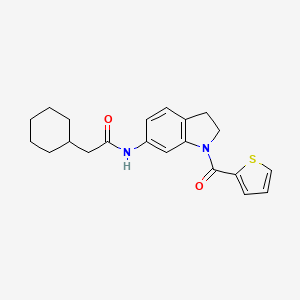

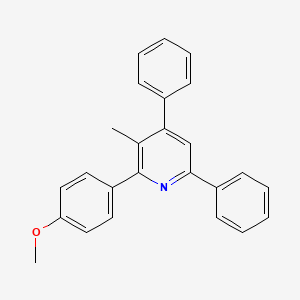
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)

![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)

